molecular formula C9H18ClNO B12308922 (2-Amino-octahydropentalen-3a-yl)methanol hydrochloride

(2-Amino-octahydropentalen-3a-yl)methanol hydrochloride

Cat. No.: B12308922
M. Wt: 191.70 g/mol
InChI Key: SDOSQJGCKXMURT-UHFFFAOYSA-N
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Description

rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride: is a chemical compound with a complex structure that includes an amino group and a hydroxyl group attached to a pentalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride typically involves multiple steps, starting from simpler organic molecules. The key steps often include the formation of the pentalene ring system, followed by the introduction of the amino and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.

Scientific Research Applications

rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride include other pentalene derivatives and compounds with similar functional groups, such as:

  • rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol
  • rac-[(2R,3aS,6aS)-2-hydroxy-octahydropentalen-3a-yl]methanol

Uniqueness

The uniqueness of rac-[(2R,3aS,6aS)-2-amino-octahydropentalen-3a-yl]methanol hydrochloride lies in its specific stereochemistry and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

(2-amino-2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-yl)methanol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-8-4-7-2-1-3-9(7,5-8)6-11;/h7-8,11H,1-6,10H2;1H

InChI Key

SDOSQJGCKXMURT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC2(C1)CO)N.Cl

Origin of Product

United States

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